N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a pyridazine ring, and a pyrrolidine group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridazine cores. These cores are then functionalized with the appropriate substituents. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyridazine rings make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets, providing insights into biological processes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may also be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(4-methylthiazol-2-yl)acetamide: This compound shares the thiazole ring but lacks the pyridazine and pyrrolidine groups.
6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: This compound has the pyridazine ring and pyrrolidine group but lacks the thiazole ring.
N-(4-methylthiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: This compound is similar but has a piperidine group instead of a pyrrolidine group.
Uniqueness: N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of its thiazole, pyridazine, and pyrrolidine groups, which provide a distinct set of chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments are expected to unlock its full potential.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-8-20-13(14-9)15-12(19)10-4-5-11(17-16-10)18-6-2-3-7-18/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUXWIHJZJZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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